3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the reaction of 4-amino-1,2,4-triazole-3-thiol with appropriate electrophiles. Common synthetic routes include:
Reaction with Hydrazonoyl Halides: This method involves the reaction of 4-amino-1,2,4-triazole-3-thiol with hydrazonoyl halides in the presence of a base such as triethylamine.
Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between 4-amino-1,2,4-triazole-3-thiol and electrophiles, resulting in higher yields and shorter reaction times.
Analyse Chemischer Reaktionen
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the triazole ring, leading to the formation of substituted derivatives.
Nucleophilic Addition: Nucleophilic addition reactions can occur at the thiadiazole ring, resulting in the formation of new compounds with potential biological activities.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications, including:
Antimicrobial Agents: The compound has shown potent antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: It has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Anti-inflammatory Agents: The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies.
Urease Inhibitors: It has been studied as a potential urease inhibitor, which could be useful in treating infections caused by urease-positive microorganisms.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as urease, which is crucial for the survival of certain microorganisms.
DNA Interaction: It can interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.
Protein Binding: The compound can bind to specific proteins, altering their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-tert-butylphenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring but lack the triazole moiety, resulting in different chemical and biological properties.
Triazole Derivatives: Compounds with a triazole ring but without the thiadiazole moiety, which exhibit different pharmacological effects.
Eigenschaften
Molekularformel |
C19H19N5S |
---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-N-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C19H19N5S/c1-19(2,3)14-11-9-13(10-12-14)16-21-22-18-24(16)23-17(25-18)20-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
InChI-Schlüssel |
YHCGAINKDOILGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.